molecular formula C7H15ClFN B1484728 2-Fluoro-5-methylhex-4-en-1-amine hydrochloride CAS No. 2098057-61-3

2-Fluoro-5-methylhex-4-en-1-amine hydrochloride

Cat. No. B1484728
CAS RN: 2098057-61-3
M. Wt: 167.65 g/mol
InChI Key: PVULWHDASOIBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-methylhex-4-en-1-amine hydrochloride, commonly referred to as FMHA-HCl, is an organic compound that has found applications in a variety of scientific fields. This compound has been used in the synthesis of molecules, in research studies, and in laboratory experiments.

Scientific Research Applications

Fluorinated Compounds in Chemical Synthesis

  • Nucleophilic Fluorination and Isomerization : Bartlett et al. (1980) described the competition between isomerization and nucleophilic attack on perfluoroalkenes, demonstrating the influence of fluoride ions in promoting reactions critical for the synthesis of fluorinated compounds (Bartlett, Chambers, Lindley, & Fielding, 1980).
  • Enantiomeric Separation and Analysis : The use of Marfey's reagent, a derivatizing agent for amino acids and amines, highlights the importance of fluorinated compounds in analytical chemistry, particularly for separating enantiomeric isomers, demonstrating the utility of fluorinated reagents in resolving complex mixtures (B'hymer, Montes-Bayón, & Caruso, 2003).

Applications in Organic Chemistry

  • Synthesis of Fluorinated Pyrroles : Kim et al. (2007) explored the synthesis of N-alkylated 4-fluoro-5-phenylpyrrole-2-carboxylate via ionic intermediates, demonstrating the role of fluorinated compounds in synthesizing heterocyclic structures, which are significant in pharmaceutical chemistry (Kim, Jun, Kwak, Park, & Chai, 2007).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : Banpurkar et al. (2018) synthesized and evaluated the antimicrobial activity of fluorinated azo compounds, indicating the potential of fluorinated structures in developing new antimicrobial agents (Banpurkar, Wazalwar, & Perdih, 2018).

properties

IUPAC Name

2-fluoro-5-methylhex-4-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c1-6(2)3-4-7(8)5-9;/h3,7H,4-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVULWHDASOIBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CN)F)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-methylhex-4-en-1-amine hydrochloride
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Reactant of Route 6
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